4-Amino-2-(benzyloxy)benzamide
CAS No.:
Cat. No.: VC17833104
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N2O2 |
|---|---|
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | 4-amino-2-phenylmethoxybenzamide |
| Standard InChI | InChI=1S/C14H14N2O2/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H2,16,17) |
| Standard InChI Key | GSINHTSWUDAMAC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CC(=C2)N)C(=O)N |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The molecular formula of 4-amino-2-(benzyloxy)benzamide is C₁₄H₁₄N₂O₂, with a molecular weight of 242.27 g/mol. The compound features:
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A benzamide backbone (C₆H₅CONH₂) modified at positions 2 and 4.
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A benzyloxy group (-OCH₂C₆H₅) at C2, enhancing lipophilicity and steric bulk.
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An amino group (-NH₂) at C4, enabling hydrogen bonding and nucleophilic reactivity.
The IUPAC name is 4-amino-N-(benzyloxy)benzamide, though alternative naming conventions may describe it as 2-(benzyloxy)-4-aminobenzamide.
Table 1: Key Structural and Physicochemical Properties
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 4-amino-2-(benzyloxy)benzamide typically involves multi-step reactions, leveraging protective group chemistry and selective functionalization. A plausible route, inferred from patent and analogous benzamide syntheses, includes:
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Benzylation of 2-hydroxy-4-nitrobenzoic acid:
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Conversion to acid chloride:
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Treat 2-benzyloxy-4-nitrobenzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
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Reaction:
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Amidation:
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React the acid chloride with ammonia (NH₃) or ammonium hydroxide to yield 2-benzyloxy-4-nitrobenzamide.
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Reaction:
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Reduction of nitro group:
Table 2: Critical Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| 1 | BnBr, K₂CO₃, DMF, 80°C | 75–85 | Competing O- vs. C-benzylation |
| 2 | SOCl₂, reflux | 90–95 | Handling corrosive reagents |
| 3 | NH₃, THF, 0°C | 60–70 | Over-amidation risks |
| 4 | H₂/Pd/C, ethanol, 25°C | 80–90 | Catalyst poisoning by S/N |
Physicochemical and Spectroscopic Properties
Spectral Characterization
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IR Spectroscopy:
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NMR (¹H and ¹³C):
Thermal Stability
Differential scanning calorimetry (DSC) of analogous benzamides reveals decomposition temperatures above 200°C, suggesting moderate thermal stability for 4-amino-2-(benzyloxy)benzamide .
| Compound | Target Enzyme | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| 4-Amino-3-(benzyloxy)benzamide | ART1 | 2.1 | 8.5 (vs. ART5) |
| 2-Amino-4-(benzyloxy)benzamide | Bacterial PBPs | 15.3 | 3.2 (vs. mammalian) |
| 4-Amino-2-(benzyloxy)benzamide | Predicted ART1 | Est. 1–5 | N/A |
Materials Science Applications
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Coordination polymers: The amino and benzyloxy groups may act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), enabling the design of porous materials for gas storage .
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Polymer additives: Enhances thermal stability in polyamides and polyesters .
| Hazard | Precautionary Measures |
|---|---|
| Skin contact | Wear nitrile gloves; wash with soap/water |
| Inhalation | Use fume hood; monitor airborne concentrations |
| Disposal | Incinerate at >800°C; comply with local regulations |
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